

VPC-70619 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VPC-70619

Cat. No.: B12418820

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An In-Depth Technical Guide to **VPC-70619**: An N-Myc Inhibitor For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-70619 is a potent and selective small-molecule inhibitor of N-Myc, a member of the Myc family of transcription factors.[1][2] Dysregulation of N-Myc is a known driver in a variety of aggressive cancers, including neuroendocrine prostate cancer, for which effective treatments are limited.[1] **VPC-70619** was developed through computer-aided drug design and medicinal chemistry efforts to target the N-Myc-Max heterodimer's interaction with DNA.[1][3] This document provides a comprehensive overview of the technical details of **VPC-70619**, including its chemical properties, mechanism of action, experimental data, and relevant protocols.

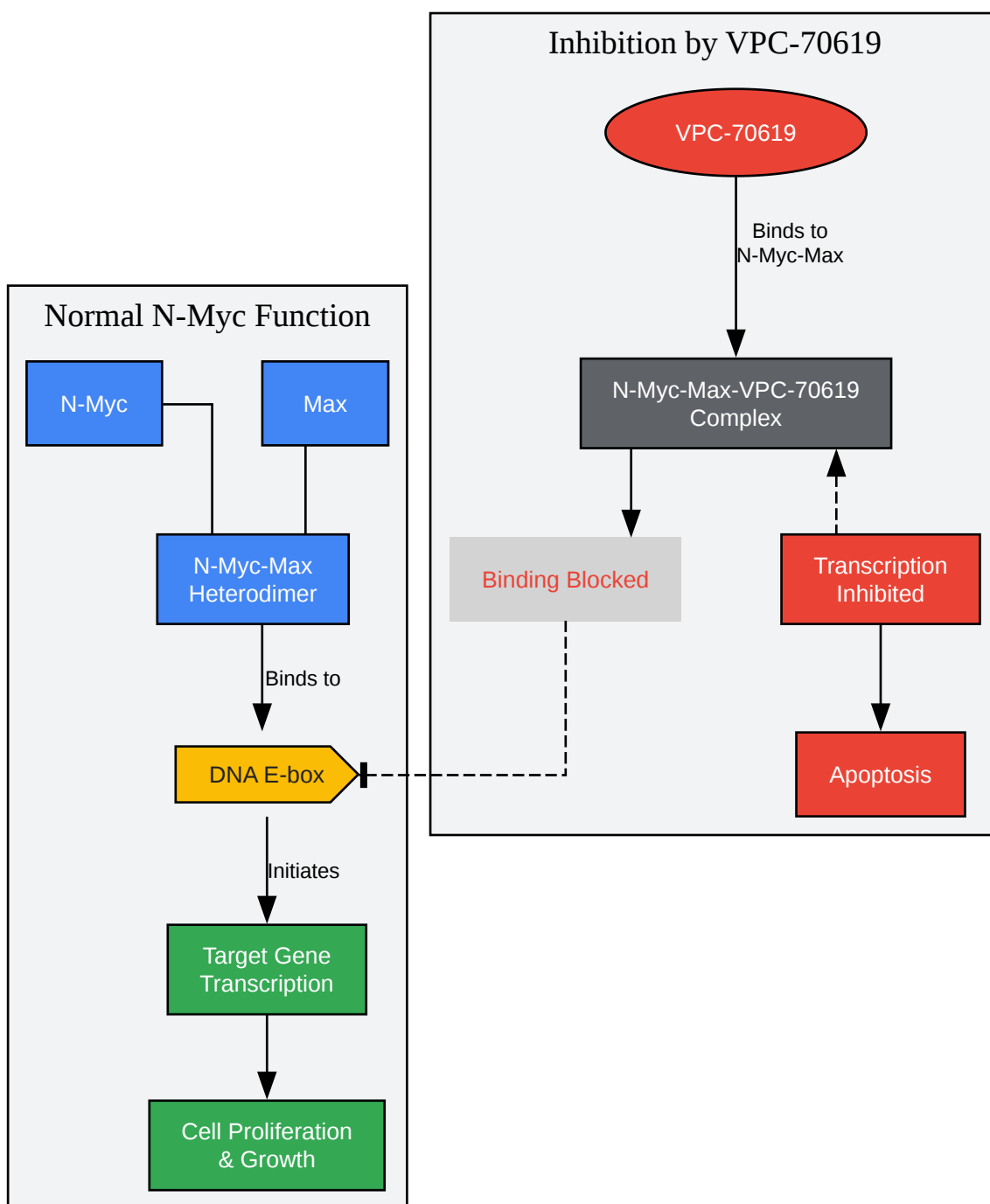
Chemical and Physical Properties

A clear understanding of the physicochemical properties of **VPC-70619** is essential for its application in research and development.

Property	Value	Reference
CAS Number	2361742-30-3	MedchemExpress, InvivoChem
Molecular Weight	364.71 g/mol	InvivoChem
Molecular Formula	C ₁₆ H ₈ ClF ₃ N ₄ O	InvivoChem

Mechanism of Action: Targeting the N-Myc-Max-DNA Interface

VPC-70619 exerts its inhibitory effect by directly interfering with the binding of the N-Myc-Max protein complex to its target DNA sequences, known as E-boxes.[1][2] Unlike some other Myc inhibitors that aim to disrupt the N-Myc-Max heterodimer itself, **VPC-70619** is proposed to bind to a pocket on the N-Myc-Max DNA binding domain.[1][3] This binding sterically hinders the complex from effectively engaging with the E-box consensus sequence on the DNA, thereby inhibiting the transcription of N-Myc target genes that are critical for cell proliferation, growth, and survival.



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Caption: Mechanism of **VPC-70619** action.

Experimental Data

VPC-70619 has demonstrated significant activity in preclinical studies. The following tables summarize key quantitative data from published literature.

In Vitro Activity

Cell Line	N-Myc Status	IC ₅₀ (μM)	Assay Type	Reference
IMR32	Positive	~5	Transcriptional Assay	ResearchGate
NCI-H660	Positive	~5	Transcriptional Assay	ResearchGate
HO15.19	Negative	>25	Transcriptional Assay	ResearchGate

Pharmacokinetic Properties

Parameter	Value	Administration Route	Species	Reference
Microsomal Stability (T _{1/2})	2310 min	In Vitro	Mouse	ResearchGate
Bioavailability	High	Oral & Intraperitoneal	Mouse	ResearchGate

Experimental Protocols

The following are representative protocols for experiments commonly performed with **VPC-70619**, based on methodologies described in the literature.

Cell Proliferation Assay

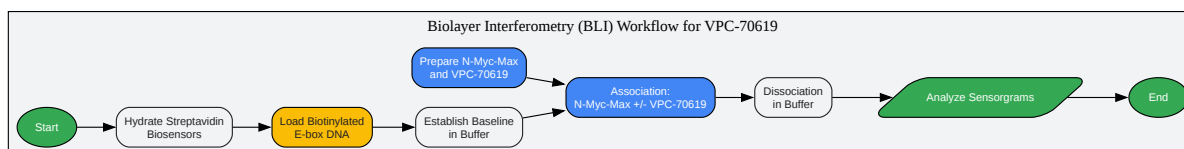
- Cell Seeding: Plate N-Myc-positive (e.g., IMR32) and N-Myc-negative (e.g., HO15.19) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **VPC-70619** in appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of

VPC-70619 (e.g., 0-25 μ M). Include a vehicle control (e.g., DMSO).

- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
- Data Acquisition: Measure luminescence or absorbance using a plate reader.
- Analysis: Normalize the data to the vehicle control and calculate IC₅₀ values using non-linear regression analysis.

N-Myc-Max-DNA Binding Assay (Biolayer Interferometry - BLI)

- Biotinylation of DNA: Synthesize and biotinylate a double-stranded DNA oligonucleotide containing the E-box consensus sequence.
- Sensor Hydration and Loading: Hydrate streptavidin-coated biosensors in assay buffer. Load the biotinylated E-box DNA onto the sensors.
- Protein Preparation: Prepare a solution of the purified N-Myc-Max heterodimer in the assay buffer.
- Association Step: Dip the DNA-loaded sensors into wells containing the N-Myc-Max protein solution to measure the association kinetics.
- Inhibition Assessment: Pre-incubate the N-Myc-Max heterodimer with varying concentrations of **VPC-70619** (e.g., 0, 50, 100, 200 μ M) before the association step.
- Dissociation Step: Move the sensors to buffer-only wells to measure the dissociation of the N-Myc-Max complex from the DNA.
- Data Analysis: Analyze the sensorgrams to determine the binding kinetics and the inhibitory effect of **VPC-70619** on the N-Myc-Max-DNA interaction.



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Caption: Experimental workflow for BLI.

Conclusion

VPC-70619 is a promising N-Myc inhibitor with a well-defined mechanism of action and favorable preclinical data. Its ability to specifically disrupt the N-Myc-Max-DNA interaction provides a targeted approach for treating N-Myc-driven malignancies. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of **VPC-70619**.

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- To cite this document: BenchChem. [VPC-70619 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12418820#vpc-70619-cas-number-and-molecular-weight>]

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